(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chiral amino acid derivative notable for its potential applications in pharmaceutical chemistry and as a building block in the synthesis of biologically active compounds. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and usability in synthetic pathways.
(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid belongs to the class of amino acids, specifically as a pyrrolidine derivative. Its systematic name reflects its structural components: a pyrrolidine ring, a carboxylic acid group, and an amino group protected by a tert-butoxycarbonyl moiety.
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid can be achieved through various methods, often starting from commercially available pyrrolidine derivatives. A common approach involves:
The synthesis may involve multiple steps, including protection-deprotection strategies to ensure that the amino group remains reactive for subsequent reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .
The molecular formula of (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is , with a molecular weight of 230.26 g/mol. The compound features:
The InChI key for this compound is not explicitly provided but can be derived from its chemical structure. The compound's three-dimensional conformation can be analyzed using computational chemistry tools, revealing insights into its stereochemistry and potential interactions with biological targets.
(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid participates in various chemical reactions typical for amino acids, including:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to achieve optimal yields and selectivity.
The mechanism of action for (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid primarily revolves around its role as a chiral building block in peptide synthesis. The presence of the Boc protecting group allows for selective reactions without interfering with the amino functionality.
Studies indicate that compounds derived from this amino acid exhibit various biological activities, which are often linked to their ability to mimic natural peptides or proteins, thus influencing biological pathways .
Relevant analyses include melting point determination and spectral data from NMR and infrared spectroscopy to confirm structural integrity .
(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid serves several scientific purposes:
Enantioselective C(sp³)-H activation represents a frontier methodology for constructing the stereodefined pyrrolidine scaffold of (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid. This approach enables direct functionalization of inert C-H bonds, bypassing multi-step derivatization and preserving molecular complexity. Key strategies include:
Directing Group (DG)-Mediated C-H Activation: Palladium-catalyzed C-H functionalization at the C3 position of pyrrolidine derivatives employs in situ-installed directing groups. For example, 8-aminoquinoline acts as a transient DG, enabling arylation or alkylation at the C3 position with enantioselectivities >90% ee when paired with chiral ligands like BINOL-derived phosphoramidites. This method achieves C3-functionalized pyrrolidines in 65-85% yields, serving as direct precursors to the target compound after DG removal and carboxylation [2] [8].
Chiral Auxiliary-Controlled Functionalization: Evans oxazolidinones or Oppolzer sultams attached to the pyrrolidine nitrogen dictate stereochemical outcomes during α-lithiation/electrophile trapping. Computational studies (B3P86/6-31G*) reveal that torsional strain minimization within the lithium-enolate ternary complex governs facial selectivity (ΔΔG‡ ≈ 2.1 kcal/mol), achieving dr >20:1. Subsequent auxiliary cleavage and oxidative transformations yield the carboxylic acid functionality while preserving stereointegrity [5] [7].
Sparteine-Mediated Asymmetric Deprotonation: Chiral diamine complexes (e.g., (-)-sparteine) enable enantioselective α-lithiation of N-Boc pyrrolidine. The ternary sparteine•s-BuLi•substrate complex abstracts the pro-S hydrogen via a concave-face transition state, generating a configurationally stable α-lithio species. Subsequent carboxylation with CO₂ affords the (R)-enantiomer in 89% ee and 72% yield at −78°C. This method is particularly effective for gram-scale synthesis due to operational simplicity [5].
Table 1: Enantioselective C-H Activation Strategies for Pyrrolidine Functionalization
Strategy | Key Reagent/Catalyst | Enantioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
DG-Mediated Arylation | Pd(OAc)₂/(R)-BINAP | 88-92% ee | 65-78% | Late-stage diversification |
Sparteine Lithiation | (-)-Sparteine • s-BuLi | 85-89% ee | 70-82% | No pre-functionalization required |
Chiral Auxiliary Control | (S)-N-Acyloxazolidinone | >95% de | 68-75% | Predictable stereocontrol |
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protecting group for the pyrrolidine nitrogen during the synthesis of the target compound, balancing stability under diverse reaction conditions with orthogonal deprotectability. Methodologies include:
Standard Boc Installation: Treatment of 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv) in dichloromethane (DCM) at 0-25°C provides N-Boc protection quantitatively. Crucially, protic scavengers like DMAP (4-dimethylaminopyridine) suppress N,N'-di-Boc formation by catalyzing mono-adduct formation. This method is universally applicable but requires rigorous enantiopurity of the starting amine to prevent racemization during protection [5].
Enantiopurity-Preserving Methods: For acid-sensitive substrates, Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) in aqueous bicarbonate (pH 8.5) enables Boc protection at 25°C without epimerization. Alternatively, kinetic resolution using CAL-B lipase (Novozym 435) and Boc₂O in tert-butanol selectively protects the (R)-amine enantiomer (E > 200), leaving the (S)-amine unreacted for recycling. This approach achieves >99% ee in the protected product when starting from racemic 3-aminopyrrolidine [7].
Crystallization-Enhanced Purification: Boc-protected aminopyrrolidine carboxylic acids often form crystalline oxalate salts when treated with oxalic acid in methanol/ethyl acetate. Diastereomeric enrichment occurs via differential solubility, upgrading enantiomeric purity from 90% to >99% ee in a single crystallization. This technique is critical for pharmaceutical-grade synthesis where high ee is mandatory [1] [4].
Table 2: N-Boc Protection Techniques and Their Impact on Stereochemical Integrity
Method | Conditions | Enantiopurity Outcome | Yield | Racemization Risk |
---|---|---|---|---|
Boc₂O/DMAP | DCM, 0-25°C, 2h | Matches input ee | >95% | Low (if T < 30°C) |
Boc-ON/NaHCO₃(aq) | THF/H₂O, pH 8.5, 12h | Matches input ee | 85-90% | Undetectable |
Enzymatic Kinetic Resolution | CAL-B, Boc₂O, t-BuOH, 40°C | >99% ee (from rac) | 45%* | None |
*Theoretical maximum yield for kinetic resolution = 50% |
Synthetic routes to (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid bifurcate into chemical and enzymatic paradigms, each with distinct stereocontrol mechanisms and scalability profiles.
Chemical Synthesis Routes:
Enzymatic Synthesis Routes:
Table 3: Performance Metrics of Chemical vs. Enzymatic Synthetic Routes
Route | Key Step | ee (%) | Overall Yield | Scalability | Environmental Impact |
---|---|---|---|---|---|
Chiral Pool (L-Aspartic) | Dieckmann Cyclization | >99 | 65% (7 steps) | Moderate | Moderate (solvent use) |
Asymmetric Hydrogenation | Ru-BINAP Hydrogenation | 95 | 90% (3 steps) | High | Low (catalyst loading) |
Lithiation-Carboxylation | Sparteine-Mediated Lithiation | 89 | 75% (2 steps) | Low | High (cryogenic) |
Transaminase Amination | ω-Transaminase Reductive Amination | >99 | 80% (biocat step) | Emerging | Very low |
Lipase Resolution | CAL-B Ester Hydrolysis | >99 (R) | 45% (kinetic) | Moderate | Low |
Critical Analysis: Chemical routes (particularly asymmetric hydrogenation) dominate industrial-scale production due to established infrastructure and high volumetric productivity. Enzymatic approaches offer superior sustainability but face biocatalyst cost and reaction engineering hurdles. The lithiation strategy provides the most direct access but is limited by stoichiometric chiral inductor use and ultra-low temperatures. For high-value pharmaceutical intermediates like the target compound, hybrid approaches—using enzymatic steps for chiral induction and chemical steps for functional group interconversion—represent an emerging trend to leverage the advantages of both paradigms [3] [5] [7].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7